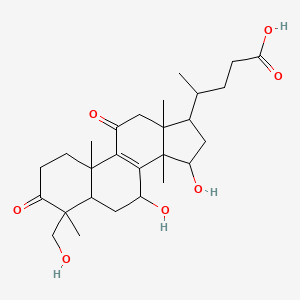
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid typically involves the extraction from Ganoderma lucidum. The extraction process includes drying and powdering the fruiting bodies of the fungus, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale cultivation of Ganoderma lucidum. The cultivation process involves growing the fungus on a suitable substrate, such as sawdust or logs, under controlled environmental conditions. After harvesting, the extraction and purification processes are scaled up to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and liver disorders.
Mecanismo De Acción
The mechanism of action of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid involves multiple molecular targets and pathways. It is known to interact with key enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may activate antioxidant pathways, enhancing the cellular defense against oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- Ganoderic acid alpha
- Ganoderic acid beta
- Lucidenic acid A
- Lucidenic acid N
- Ganoderic acid theta
Uniqueness
Compared to other similar compounds, 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Its specific hydroxyl and oxo groups play a crucial role in its interaction with biological targets, making it a valuable compound for therapeutic research .
Propiedades
Fórmula molecular |
C27H40O7 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
4-[7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34) |
Clave InChI |
PWSMDKBWXADYJS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![(9S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B14803880.png)
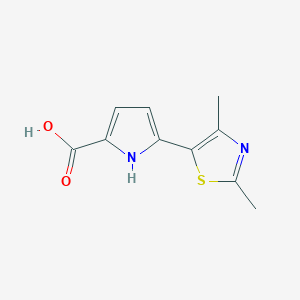

![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
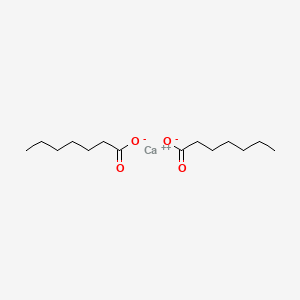
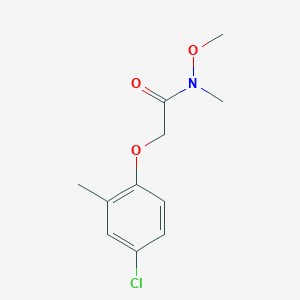

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
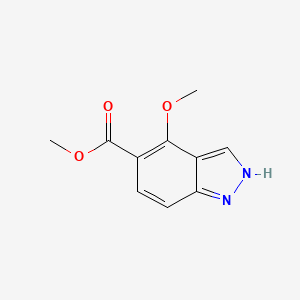
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
